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molecular formula C10H14O2 B1214212 3-(4-Methoxyphenyl)propan-1-ol CAS No. 5406-18-8

3-(4-Methoxyphenyl)propan-1-ol

Cat. No. B1214212
M. Wt: 166.22 g/mol
InChI Key: NIIDHUCLROLCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767675B2

Procedure details

A solution of dimethyl sulfoxide (5.1 mL) in dichloromethane (10 ml) was added to a stirred solution of oxalyl chloride (3.0 mL, 36 mmol) in dichloromethane (40 ml) at −78° C. over 30 min. Upon completion of the addition, the mixture was stirred at −78° C. for 5 min, followed by addition of a solution of 4-methoxybenzenepropanol (3.0 g, 18 mmol) in dichloromethane (20 ml) at −78° C. over 30 min. The resulting mixture was stirred at −78° C. for 40 min. Next, triethylamine (15 mL, 110 mmol) was added dropwise over 10 min. The resulting mixture was allowed to warm to 0° C. and stirred at this temperature for 1 hour. It was diluted with dichloromethane (30 mL) and quenched with water (15 mL). The organic extracts were separated, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with ethyl acetate in hexanes (gradient: 3 min: 0/100 to 23 min: 20/80) to afford the desired product (1.50 g, 51%).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21][OH:22])=[CH:15][CH:14]=1.C(N(CC)CC)C>ClCCl>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH:21]=[O:22])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with water (15 mL)
CUSTOM
Type
CUSTOM
Details
The organic extracts were separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes (gradient: 3 min: 0/100 to 23 min: 20/80)
Duration
61.5 (± 38.5) min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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